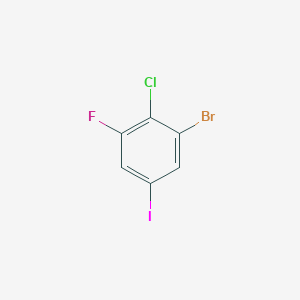

1-Bromo-2-chloro-3-fluoro-5-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-chloro-3-fluoro-5-iodobenzene is a compound that is useful in the preparation of a variety of organic compounds for organic electronic devices . It has a molecular formula of CHBrClFI .

Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be achieved through an eight-step process from benzene . An analogous Suzuki coupling involving bromoiodide 52 (prepared by iodination−deamination of 4-bromo-2-chloroaniline) gave biphenyl 54 in 59% yield .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene is represented by the formula C6H2BrClFI . The compound has a molecular weight of 335.34 g/mol .Physical And Chemical Properties Analysis

1-Bromo-2-chloro-3-fluoro-5-iodobenzene has a molecular weight of 335.34 g/mol . The compound has a computed XLogP3-AA value of 4 , indicating its lipophilicity. It has a topological polar surface area of 0 Ų , suggesting it has no polarizability. The compound has a complexity of 124 , indicating its structural complexity.Aplicaciones Científicas De Investigación

- Rationale : Its halogenated structure influences the electronic properties, such as energy levels and charge transport, making it valuable for designing efficient materials in these applications .

- Rationale : The presence of multiple halogens allows for selective functionalization and modification of the aromatic ring, enabling the synthesis of more complex molecules .

- Rationale : The halogen atoms can enhance binding affinity, metabolic stability, and lipophilicity in drug candidates. Further modifications can yield targeted therapies .

Organic Electronics and Optoelectronics

Cross-Coupling Reactions

Medicinal Chemistry

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a solid at room temperature , which can affect its solubility and therefore its bioavailability and efficacy.

Propiedades

IUPAC Name |

1-bromo-2-chloro-3-fluoro-5-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUJFIGBSBJRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)